molecular formula C15H18N2O3 B2944736 N-[2-(3,4-Dihydro-2H-chromen-6-ylamino)-2-oxoethyl]-N-methylprop-2-enamide CAS No. 2200962-65-6

N-[2-(3,4-Dihydro-2H-chromen-6-ylamino)-2-oxoethyl]-N-methylprop-2-enamide

Cat. No. B2944736
CAS RN: 2200962-65-6
M. Wt: 274.32
InChI Key: NVYHHOBFZLLIQY-UHFFFAOYSA-N
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Description

“N-[2-(3,4-Dihydro-2H-chromen-6-ylamino)-2-oxoethyl]-N-methylprop-2-enamide” is a complex organic compound. The compound contains a chromene moiety, which is a bicyclic heterocycle formed by fusion of a benzene ring with a pyran ring . The chromene moiety is an important structural motif in medicinal chemistry and has been associated with a wide range of biological activities .


Synthesis Analysis

The synthesis of chromene derivatives has been achieved through various routes . For instance, one method involves the use of 6-hydroxy-2-oxo-2H-chromene-4-carbaldehyde as a key intermediate . This compound is then subjected to a series of multicomponent reactions (MCRs), under microwave assistance as well as conventional chemical synthesis processes, to afford a variety of chromene derivatives .


Molecular Structure Analysis

The molecular structure of chromene derivatives is characterized by a bicyclic oxygen heterocycle-containing a benzene fusion ring at a 5,6-positioned 4H-pyran ring system . The name of 2H- and 4H-chromene depends on the arrangement of sp3 carbon associated with the ring oxygen .


Chemical Reactions Analysis

Chromene derivatives have been found to exhibit unusual activities by multiple mechanisms . The direct assessment of activities with the parent 2H/4H-chromene derivative enables an orderly analysis of the structure-activity relationship (SAR) among the series .

Future Directions

The future directions for research on “N-[2-(3,4-Dihydro-2H-chromen-6-ylamino)-2-oxoethyl]-N-methylprop-2-enamide” and related compounds could involve further exploration of their biological activities and the development of potent leads for their promising biological activities . The green synthesis method, which avoids the use of hazardous, toxic solvents and the formation of by-products, could also be further explored .

properties

IUPAC Name

N-[2-(3,4-dihydro-2H-chromen-6-ylamino)-2-oxoethyl]-N-methylprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-3-15(19)17(2)10-14(18)16-12-6-7-13-11(9-12)5-4-8-20-13/h3,6-7,9H,1,4-5,8,10H2,2H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVYHHOBFZLLIQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)NC1=CC2=C(C=C1)OCCC2)C(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[(3,4-dihydro-2H-1-benzopyran-6-yl)carbamoyl]methyl}-N-methylprop-2-enamide

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